The compound contains a dimedhyl malonate moiety, which is a common building block used in organic synthesis for the construction of complex carbon chains. Studies suggest it might be a precursor for the synthesis of various organic molecules with potential applications in pharmaceuticals or materials science [].
The presence of the nitro group suggests the molecule might possess interesting biological properties. Further research is needed to determine if it has any medicinal activity or can be used as a starting point for the development of new drugs.
Nitroaromatic compounds can have interesting electronic properties, making them potentially useful in the development of new materials. While 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate itself may not be a material of interest, it could serve as a building block for more complex materials with unique properties.
1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is an organic compound with the molecular formula C₁₃H₁₃N₁O₈ and a molecular weight of approximately 311.24 g/mol. It is characterized by its pale yellow to light yellow solid form with a melting point ranging from 65 to 68°C and a predicted boiling point of 433.1°C . The compound is known for its slightly soluble nature in solvents like chloroform and ethyl acetate, and it has a predicted pKa value of about 9.81 .
This compound is also recognized by several synonyms, including Intedanib Impurity 3 and Nintedanib Impurity 12, indicating its relevance in pharmaceutical contexts, particularly as an impurity in drug formulations .
The chemical reactivity of 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate primarily involves nucleophilic substitutions and esterification reactions due to the presence of the methoxycarbonyl and nitro groups. It can undergo hydrolysis in the presence of water, leading to the formation of corresponding acids and alcohols. Additionally, under specific conditions, it may participate in condensation reactions with amines or alcohols to form more complex structures.
While specific biological activity data for 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of nitrophenyl compounds are frequently studied for their potential anti-cancer activities and as inhibitors in various biochemical pathways. The presence of nitro groups typically enhances the compound's interaction with biological targets, potentially leading to cytotoxic effects in cancer cells.
The synthesis of 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate can be achieved through several methods:
These methods typically involve multiple steps and require careful control of reaction conditions to ensure high yields and purity.
1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate finds applications primarily in:
Interaction studies involving this compound often focus on its reactivity with biological macromolecules such as proteins or nucleic acids. These studies help elucidate the compound's potential pharmacological effects and mechanisms of action. Preliminary findings suggest that similar compounds may exhibit interactions that lead to inhibition of specific enzymes or receptors involved in disease pathways.
Several compounds share structural similarities with 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dimethyl malonate | C₆H₁₀O₄ | Simple structure without nitro or methoxy groups; used as a building block in organic synthesis. |
Methyl 4-nitrobenzoate | C₈H₉NO₄ | Contains a nitro group but lacks the methoxycarbonyl functionality; used as an intermediate in dye synthesis. |
Diethyl malonate | C₈H₁₄O₄ | Similar propanedioate structure; commonly used in synthetic organic chemistry for its reactivity. |
The uniqueness of 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate lies in its combination of both methoxycarbonyl and nitro functionalities on a propanedioate scaffold, which may enhance its biological activity compared to simpler derivatives. This structural complexity enables diverse chemical transformations and potential applications in medicinal chemistry.
1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is a malonate ester derivative with a molecular formula C₁₃H₁₃NO₈ and a molecular weight of 311.24 g/mol. Its CAS registry number is 1160293-27-5, and it is commonly classified under the IUPAC name Propanedioic acid, 2-[4-(methoxycarbonyl)-2-nitrophenyl]-, 1,3-dimethyl ester.
Property | Details |
---|---|
CAS Number | 1160293-27-5 |
Molecular Formula | C₁₃H₁₃NO₈ |
Molecular Weight | 311.24 g/mol |
Key Functional Groups | Two methyl ester groups, a nitro group, and a methoxycarbonyl substituent |
The compound is recognized by multiple synonyms, reflecting its structural complexity:
These names emphasize its role as a synthetic intermediate and impurity in drug manufacturing.
The compound features a propanedioate backbone (malonate ester) with two methyl ester groups at the 1- and 3-positions. A 4-(methoxycarbonyl)-2-nitrophenyl group is attached to the central carbon (C2) of the malonate scaffold. The nitro group is positioned ortho to the methoxycarbonyl substituent on the aromatic ring, creating steric and electronic interactions critical to its reactivity.
Structural Component | Function |
---|---|
Methyl Ester Groups | Enhance solubility and stability in organic solvents |
Nitro Group | Directs electrophilic substitution reactions; stabilizes intermediates |
Methoxycarbonyl Substituent | Participates in decarboxylation and cyclization reactions |
The compound exists as a racemic mixture due to the absence of chiral centers. The nitro group’s ortho placement introduces steric hindrance, which may influence reactivity in nucleophilic substitution or reduction reactions.
The synthesis typically involves alkylation of malonate esters with nitrobenzyl derivatives. Key methods include:
Industrial processes optimize reaction conditions to maximize yield:
Parameter | Optimal Condition | Outcome |
---|---|---|
Base | Potassium tert-butoxide (strong, bulky base) | Improved selectivity for monoalkylation |
Solvent | Toluene or DMF | Enhanced solubility of intermediates |
Temperature | Reflux (60–100°C) | Accelerated reaction kinetics |
The compound is a critical intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in oncology. Its function includes:
The ortho-nitro configuration distinguishes it from para-nitro analogs, affecting reactivity in hydrogenation and cyclization:
Property | Ortho-Nitro Derivative | Para-Nitro Derivative |
---|---|---|
Steric Hindrance | High (adjacent substituents) | Low |
Hydrogenation Efficiency | Moderate (slower reduction) | High |